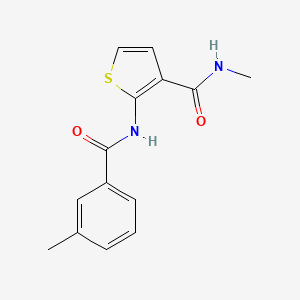

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-4-3-5-10(8-9)12(17)16-14-11(6-7-19-14)13(18)15-2/h3-8H,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUGWBLAECAPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoic acid, thiophene-3-carboxylic acid, and methylamine.

Amidation Reaction: The 3-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with thiophene-3-carboxylic acid in the presence of a base to form the intermediate amide.

Methylation: The intermediate amide is then methylated using methylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound’s 3-methylbenzamido group provides moderate hydrophobicity compared to the chlorophenyl group in Compound 23, which may enhance binding to hydrophobic pockets in target proteins .

- Tetrahydrobenzo rings () increase molecular rigidity and may improve metabolic stability compared to non-fused thiophenes .

Antibacterial Activity

Compounds with tetrahydrobenzo[b]thiophene cores (e.g., and ) exhibit antibacterial properties, likely due to interactions with bacterial enzymes or membranes. For example:

- Compound 23 () showed moderate activity against Staphylococcus aureus (MIC: 16 µg/mL), attributed to its chlorophenyl group enhancing membrane penetration .

- The target compound’s 3-methylbenzamido group may offer similar advantages, though its activity remains uncharacterized.

Antioxidant Activity

- Compound 92a () demonstrated 56.9% DPPH scavenging at 100 µM, linked to the electron-deficient nitrile and carboxamide groups stabilizing free radicals .

Kinase Inhibition

Thiophene-3-carboxamides in act as dual inhibitors of c-Jun N-terminal kinase (JNK). While the target compound’s activity is unreported, its N-methyl carboxamide aligns with pharmacophores known to interact with kinase ATP-binding pockets .

Physicochemical and Spectroscopic Comparisons

Notes:

- The 3-methylbenzamido group in the target compound likely increases logP compared to Compound 92a’s polar cyano group .

- Tetrahydrobenzo derivatives () exhibit higher melting points (>200°C) due to crystalline packing, whereas non-fused thiophenes may have lower thermal stability .

Biological Activity

N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several therapeutic properties:

- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pathways associated with inflammation, potentially through the inhibition of specific kinases involved in inflammatory responses.

- Antimicrobial Properties : It has demonstrated antibacterial effects against various pathogens, including E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

- Anticancer Effects : The compound has shown cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer). IC50 values indicate significant efficacy in inhibiting cell growth in these lines .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which are crucial in signaling pathways related to inflammation and cancer progression.

- Cell Cycle Modulation : Studies have suggested that treatment with this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly affecting the S phase .

Data Table: Biological Activity Summary

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 12.41 µM. This study highlighted the compound's potential to induce apoptosis and inhibit cell proliferation effectively .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited significant antibacterial activity, with inhibition zones comparable to ceftriaxone, indicating its potential as an alternative treatment for resistant bacterial strains .

Q & A

Q. Methodological Insight :

- Structure-Activity Relationship (SAR) studies : Conducted via DELFIA displacement assays using biotinylated pepJIP1 to quantify JNK1 binding affinity (IC50 values). Modifications (e.g., replacing thiophene with phenyl or altering carboxamide position) drastically reduce activity, as shown in Table 1 :

| Modification | JNK1 IC50 (μM) |

|---|---|

| Thiophene → Phenyl ring | >100 |

| Carboxamide at 5-position | Inactive |

| 4,5-Dimethyl substitution | >25 |

Basic: What experimental protocols are used to assess the compound’s metabolic stability in vitro?

Answer :

Key Protocols :

Plasma Stability :

- Incubate compound (1 µM) with fresh rat plasma (37°C). Terminate reaction with ice-cold methanol containing internal standard. Analyze via LC-MS to calculate remaining parent compound (%) at 0, 15, 30, 60, and 120 minutes .

- Controls: Include a compound with known plasma degradation (e.g., verapamil).

Liver Microsomal Stability :

- Incubate compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37.5°C for 60 minutes. Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS .

- Key Metric: % remaining after 60 minutes (e.g., 15% degradation for compound 25 in RLM) .

Advanced: How can researchers resolve discrepancies between in vitro JNK inhibition data and in vivo efficacy?

Answer :

Common Discrepancies & Solutions :

-

Poor Cellular Permeability :

-

Off-Target Effects :

- Perform kinase selectivity profiling (e.g., Eurofins KinaseProfiler™) across 100+ kinases. Prioritize compounds with >50-fold selectivity for JNK isoforms .

Case Study :

Compound 25 showed strong in vitro JNK1 inhibition (IC50 = 26 µM) but limited cellular activity due to microsomal instability (85% degradation in RLM). Introducing electron-withdrawing groups (e.g., fluoro) improved metabolic stability by reducing oxidative metabolism .

Advanced: What strategies are effective for optimizing metabolic stability in thiophene-3-carboxamide derivatives?

Answer :

Key Strategies :

Substituent Engineering :

- Replace metabolically labile methyl groups with halogens (e.g., Cl, F) to block CYP450-mediated oxidation .

- Introduce steric hindrance near reactive sites (e.g., bulky tert-butyl groups).

In Silico Predictions :

- Use ADMET predictors (e.g., Schrödinger’s QikProp) to prioritize compounds with low CYP3A4/2D6 affinity and high microsomal stability scores .

Prodrug Approaches :

- Mask polar groups (e.g., carboxamide) as esters or amides to enhance permeability, with enzymatic cleavage in vivo .

Q. Data-Driven Example :

- Compound 33: 74% degradation in RLM → After fluorination, degradation reduced to 40% with maintained JNK1 IC50 (~20 µM) .

Advanced: How can researchers validate dual ATP-competitive and JIP-binding inhibition mechanisms?

Answer :

Methodological Workflow :

Isothermal Titration Calorimetry (ITC) :

- Titrate JNK2 (25–50 µM) with ATPγS (non-hydrolysable ATP analog) and pepJIP1. A competitive binding curve confirms dual binding .

Molecular Docking :

- Use GOLD or AutoDock to simulate binding poses. Compound 25 occupies both ATP pocket (via thiophene-carboxamide) and JIP site (via 3-methylbenzamido), validated by ΔGbinding < -8 kcal/mol .

Mutagenesis Studies :

- Generate JNK1 mutants (e.g., D169A in ATP pocket, R127A in JIP site). Measure IC50 shifts; >10-fold increase indicates critical binding interactions .

Advanced: How to address conflicting data in kinase inhibition selectivity across isoforms?

Answer :

Root Causes & Solutions :

- Homology in ATP Pockets : JNK1/2/3 share >98% ATP pocket identity. Use JIP-binding site mutations (e.g., JNK1β vs. JNK2α) to design isoform-specific inhibitors .

- Assay Variability :

- Standardize DELFIA (pepJIP1 displacement) and LanthaScreen™ (TR-FRET) protocols. Use identical ATP concentrations (e.g., 10 µM) .

- Validate with orthogonal methods (e.g., SPR for binding kinetics).

Example :

Compound 25 showed 3-fold selectivity for JNK1 over JNK2 in DELFIA but no selectivity in TR-FRET. Resolution: Adjust peptide concentration (1 µM vs. 10 µM) to mimic physiological JIP-1 levels .

Tables for Quick Reference

Q. Table 1: Metabolic Stability of Key Derivatives

| Compound | % Remaining (Plasma, 2h) | % Remaining (RLM, 1h) | JNK1 IC50 (µM) |

|---|---|---|---|

| 25 | 95 | 15 | 26.0 |

| 33 | 92 | 26 | 19.5 |

| 26 | 88 | 30 | 22.4 |

| Source: |

Q. Table 2: Key SAR Findings

| Modification | JNK1 IC50 (µM) | Selectivity (JNK1 vs. JNK2) |

|---|---|---|

| Thiophene → Phenyl | >100 | N/A |

| 3-Methylbenzamido → 4-Methyl | 45 | 2-fold |

| N-methyl → N-ethyl | 32 | No change |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.